molecular formula C25H21FN4O4 B2831989 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359487-74-3

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2831989
CAS RN: 1359487-74-3
M. Wt: 460.465
InChI Key: VFFOSMITFSNSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21FN4O4 and its molecular weight is 460.465. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Synthesis

  • The synthesis and structural characterization of isostructural compounds involving 4-fluorophenyl groups and dimethoxyphenyl groups have been extensively studied. These studies provide insights into the molecular conformations and crystal structures, which are crucial for understanding the reactivity and potential applications of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Photophysical and Physicochemical Investigation

  • Research into the photophysical and physicochemical properties of novel pyrazoline derivatives indicates their potential as fluorescent chemosensors. This application is particularly relevant for the detection of metal ions, highlighting the compound's utility in analytical chemistry and environmental monitoring (Khan, 2020).

Antitumor Activity

  • The bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s and their deactivation pathways offer insights into the therapeutic potential of similar compounds. These studies are foundational for the development of new antitumor agents, emphasizing the importance of understanding metabolic pathways for optimizing therapeutic efficacy (Wang & Guengerich, 2012).

Antimicrobial Activity

  • The synthesis and evaluation of halogenated pyrazole derivatives for their antimicrobial properties illustrate the broad spectrum of biological activities these compounds may exhibit. Such research is critical for the development of new antibiotics and antifungal agents, addressing the growing concern over drug-resistant pathogens (Menozzi et al., 2004).

properties

IUPAC Name

5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O4/c1-15-20(27-24(34-15)18-5-4-6-22(32-2)23(18)33-3)14-29-11-12-30-21(25(29)31)13-19(28-30)16-7-9-17(26)10-8-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFOSMITFSNSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.